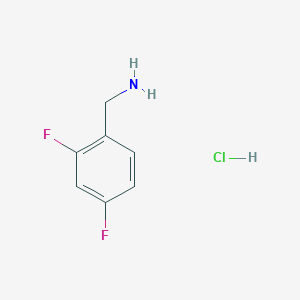-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743610.png)
[(furan-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a heterocyclic compound that combines a furan ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of furan-2-carboxaldehyde with 1-(propan-2-yl)-1H-pyrazole-4-carboxaldehyde in the presence of a suitable amine. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as biocatalysis, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated furan or pyrazole derivatives.
Scientific Research Applications
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)thiazole: Another heterocyclic compound with a furan ring, known for its biological activity.
1-(furan-2-yl)ethanone: A simpler furan derivative used in organic synthesis and as a flavoring agent.
Uniqueness
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H17N3O/c1-10(2)15-9-11(7-14-15)6-13-8-12-4-3-5-16-12/h3-5,7,9-10,13H,6,8H2,1-2H3 |
InChI Key |
VOWFUDZSXQMOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B11743527.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11743532.png)
![4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11743535.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743549.png)

![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11743559.png)

![[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743572.png)
![(1R,9S,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B11743579.png)
amine](/img/structure/B11743580.png)

![4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11743591.png)

![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743607.png)
